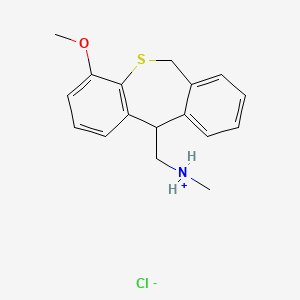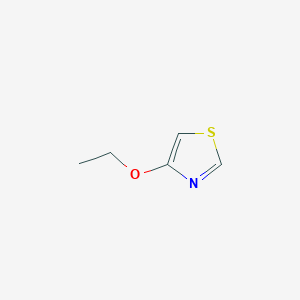![molecular formula C15H16N2O2 B14430198 2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone CAS No. 80916-29-6](/img/structure/B14430198.png)
2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone is an organic compound characterized by the presence of a diazo group and a methoxyphenyl-substituted cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone typically involves the reaction of a suitable precursor with a diazo transfer reagent. One common method involves the use of p-toluenesulfonyl azide as the diazo transfer reagent. The reaction is carried out under basic conditions, often using potassium ethoxide or triethylamine in ethanol as the base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diazo group to an amine or other functional groups.
Substitution: The diazo group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of cycloaddition products and other complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mecanismo De Acción
The mechanism of action of 2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone involves the formation of reactive intermediates, such as carbenes or ketenes, upon activation. These intermediates can then react with various substrates to form new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
2-Diazo-1,3-indanedione: Another diazo compound with similar reactivity but different structural features.
2-Diazo-1-(4-hydroxyphenyl)ethanone: A compound with a hydroxy group instead of a methoxy group, leading to different chemical properties and reactivity.
Uniqueness
2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone is unique due to its specific substitution pattern and the presence of both a diazo group and a methoxyphenyl-substituted cyclohexene ring
Propiedades
Número CAS |
80916-29-6 |
|---|---|
Fórmula molecular |
C15H16N2O2 |
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
2-diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone |
InChI |
InChI=1S/C15H16N2O2/c1-19-14-8-6-12(7-9-14)11-2-4-13(5-3-11)15(18)10-17-16/h2,6-10,13H,3-5H2,1H3 |
Clave InChI |
SKCBXKWNFCKFCH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CCC(CC2)C(=O)C=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Phenoxy-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine](/img/structure/B14430137.png)










